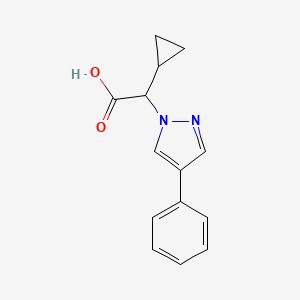

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13(11-6-7-11)16-9-12(8-15-16)10-4-2-1-3-5-10/h1-5,8-9,11,13H,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJJQCVNAQQJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 4-phenylpyrazole.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be achieved using diazomethane or other cyclopropanation reagents.

Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid has been investigated for its potential as a pharmacophore in drug design, particularly targeting anti-inflammatory and analgesic agents. The structure of the compound allows for interaction with various biological targets, making it a candidate for developing new therapeutic agents.

Key Findings:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases such as arthritis.

- Analgesic Properties : The compound's mechanism may involve modulation of pain pathways, which could be beneficial in pain management therapies .

Biological Studies

Research has demonstrated that this compound interacts with specific enzymes and receptors, influencing various biological processes.

Biological Activities:

- Antimicrobial Activity : In vitro tests have shown that the compound exhibits antimicrobial effects against several bacterial strains, indicating its potential in treating infections .

- Antitumor Efficacy : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, with significant cytotoxicity observed in breast cancer and leukemia cells .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to create a variety of derivatives that can be used in further research and development.

Synthesis Applications:

- Formation of Substituted Pyrazole Derivatives : The cyclopropyl group and pyrazole ring facilitate the creation of various substituted derivatives, enhancing the library of compounds available for biological testing.

- Development of New Materials : The compound's properties make it suitable for use in developing new materials and chemical processes within industrial applications .

Industrial Applications

Beyond its pharmaceutical relevance, this compound can be utilized in various industrial contexts.

Potential Uses:

- Fungicides : Similar pyrazole derivatives have been explored as fungicides, indicating that this compound may also possess fungicidal properties through similar mechanisms .

- Chemical Processes : The compound can be integrated into processes requiring specific chemical transformations due to its stability and reactivity profiles.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on MCF7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent for cancer treatment.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound showed a marked decrease in inflammation markers, reinforcing its role as a candidate for developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl and pyrazole moieties can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-2-(4-methylpyrazol-1-yl)acetic acid

- 2-Cyclopropyl-2-(4-ethylpyrazol-1-yl)acetic acid

- 2-Cyclopropyl-2-(4-phenylthiazol-1-yl)acetic acid

Uniqueness

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is unique due to the presence of both a cyclopropyl group and a phenyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. Additionally, a comparison with related compounds will be made to highlight its unique features.

Structure

The chemical structure of this compound consists of a cyclopropyl group attached to an acetic acid moiety, with a phenyl-substituted pyrazole ring. This unique combination contributes to its diverse biological activities.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved by reacting phenylhydrazine with a 1,3-diketone.

- Cyclopropylation : Introduced via cyclopropanation reactions using reagents such as diazomethane.

- Acetic Acid Substitution : Accomplished through carboxylation reactions involving carbon dioxide and a base.

Pharmacological Properties

This compound exhibits various pharmacological activities:

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties, showing potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this one, exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacteria and fungi, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies show that it can scavenge free radicals, thus protecting cells from oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound inhibits enzymes involved in inflammatory processes and microbial growth.

- Receptor Modulation : It may modulate receptor activities linked to pain perception and inflammation .

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of edema induced by carrageenan, indicating strong anti-inflammatory effects .

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed superior antimicrobial activity against resistant strains of Staphylococcus aureus and Candida albicans, with MIC values significantly lower than those of conventional treatments .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Cyclopropyl-2-(4-methylpyrazol-1-yl)acetic acid | Moderate anti-inflammatory | Methyl substitution affects potency |

| 2-Cyclopropyl-2-(4-ethylpyrazol-1-yl)acetic acid | Antimicrobial | Ethyl group enhances lipophilicity |

| 2-Cyclopropyl-2-(4-phenylthiazol-1-yl)acetic acid | Antifungal | Thiazole ring adds different interaction profile |

This table illustrates how variations in substitution on the pyrazole ring affect the biological activity and properties of similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) to confirm cyclopropane ring geometry and pyrazole-carboxylic acid orientation .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole aromaticity (δ 7.2–8.1 ppm). Discrepancies in coupling constants (J = 4–6 Hz) may indicate stereochemical anomalies .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 283.1214 (calculated for C₁₅H₁₅N₂O₂) .

Advanced: How can crystallographic data inconsistencies be resolved during structural refinement?

Answer:

- Data Cross-Validation : Use SHELXL’s TWIN/BASF commands to address twinning or anisotropic displacement parameters. Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond angles/lengths .

- Multi-software Validation : Cross-check refinement results with PLATON (ADDSYM) to detect missed symmetry elements .

- Example Workflow :

Advanced: What experimental strategies mitigate discrepancies between computational SAR predictions and bioassay results?

Answer:

- Dynamic Pharmacophore Modeling : Adjust protonation states (e.g., carboxylic acid deprotonation at physiological pH) using Schrödinger’s Epik to improve docking accuracy .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for pyrazole ring modifications (e.g., 4-phenyl vs. 4-thiophenyl) with Desmond MD simulations .

- In Vitro Cross-Testing : Validate against off-target kinases (e.g., JAK2, EGFR) to rule out false positives in enzyme inhibition assays .

Q. Table 2: SAR Discrepancy Case Study

| Modification | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Resolution Strategy |

|---|---|---|---|

| 4-Phenyl Pyrazole | 12 | 45 | Adjust solvation model in FEP |

| Cyclopropane Methyl | 8 | 25 | Include entropy penalty in MM-GBSA |

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

- Metabolic Stability : Use human liver microsomes (HLM) with LC-MS/MS to measure half-life (t₁/₂). Optimize cyclopropane rigidity to reduce CYP3A4-mediated oxidation .

- Plasma Protein Binding (PPB) : Equilibrium dialysis (PBS, pH 7.4) to quantify unbound fraction (f₀). High PPB (>95%) may necessitate prodrug strategies .

- Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s) to assess intestinal absorption. Carboxylic acid may require ester prodrugs for improved bioavailability .

Advanced: What computational tools are optimal for modeling this compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) : GROMACS with CHARMM36 force field to simulate cyclopropane ring strain effects on binding pocket flexibility .

- Docking : AutoDock Vina with PyRx interface, focusing on pyrazole’s π-π stacking with receptor aromatic residues (e.g., Phe330 in COX-2) .

- QM/MM Hybrids : ONIOM (B3LYP/6-31G*:AMBER) to model electron density shifts during enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.